5alpha-Hydroxycostic acid
Overview
Description
5alpha-Hydroxycostic acid: is a eudesmane-type sesquiterpene isolated from the natural plant, Laggera alata. It is known for its anti-inflammatory and anti-angiogenic properties, making it a compound of interest in various scientific fields .
Mechanism of Action
Target of Action
5alpha-Hydroxycostic acid, a eudesmane-type sesquiterpene isolated from the herb Laggera alata , primarily targets the VEGF/VEGFR2 and Ang2/Tie2 pathways . These pathways play crucial roles in angiogenesis, a process that involves the growth of new blood vessels from pre-existing ones .
Mode of Action
This compound exerts its effects by interfering with the VEGF/VEGFR2 and Ang2/Tie2 pathways . It inhibits angiogenesis and suppresses cell migration, thereby exerting anti-inflammatory and anti-angiogenic effects .
Biochemical Pathways
The compound affects the VEGF/VEGFR2 and Ang2/Tie2 pathways, which are involved in angiogenesis . By interfering with these pathways, this compound can inhibit abnormal cell proliferation, migration, and angiogenesis . It also enhances cell adhesion by inhibiting the phosphorylation pathways of VEGFR2 and Tie2 .
Pharmacokinetics
It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, and acetone . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
In vitro experiments have shown that this compound can inhibit abnormal cell proliferation, migration, and angiogenesis . In vivo experiments demonstrated that this compound has a positive therapeutic effect on choroidal neovascularization in rats. It can effectively reduce vascular leakage, consistent with the results of the cell experiments .
Biochemical Analysis
Biochemical Properties
5alpha-Hydroxycostic acid has been shown to inhibit abnormal cell proliferation, migration, and angiogenesis . It enhances cell adhesion by inhibiting the phosphorylation pathways of VEGFR2 and Tie2 .
Cellular Effects
In a rat model of choroidal neovascularization, this compound effectively inhibited neovascularization and leakage . It has a positive therapeutic effect on choroidal neovascularization in rats .
Molecular Mechanism
This compound can inhibit choroidal neovascularization by interfering with the VEGF- and Ang2/Tie2-related pathways . It may be a good candidate drug for treating choroidal neovascularization .
Temporal Effects in Laboratory Settings
It has been shown to have consistent effects in cell experiments and in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. It has been shown to have a positive therapeutic effect on choroidal neovascularization in rats .
Metabolic Pathways
It is known to interfere with the VEGF- and Ang2/Tie2-related pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The detailed synthetic routes for 5alpha-Hydroxycostic acid are not widely reported. it can be synthesized through the transformation of related compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. The compound is primarily obtained through extraction from the herb Laggera alata. The extraction process involves solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone .
Chemical Reactions Analysis
Types of Reactions
5alpha-Hydroxycostic acid undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .
Major Products
The major products formed from these reactions include various hydroxylated and carbonylated derivatives of this compound, which can be further utilized in the synthesis of other complex organic molecules .
Scientific Research Applications
5alpha-Hydroxycostic acid has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its anti-inflammatory and anti-angiogenic effects on human breast cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
Hydroxyisocostic acid: Another eudesmane-type sesquiterpene with similar anti-angiogenic properties.
Costunolide: A sesquiterpene lactone known for its anti-inflammatory and anticancer activities.
Dehydrocostus lactone: A sesquiterpene lactone with anti-inflammatory and anticancer properties.
Uniqueness
5alpha-Hydroxycostic acid is unique due to its dual pathway mechanism involving VEGF and Ang2, which makes it a promising candidate for treating conditions like choroidal neovascularization. Its ability to inhibit both cell proliferation and angiogenesis sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[(2R,4aR,8aR)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-10-5-4-7-14(3)8-6-12(9-15(10,14)18)11(2)13(16)17/h12,18H,1-2,4-9H2,3H3,(H,16,17)/t12-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQIFFFWXPAQCB-BPLDGKMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=C)C1(CC(CC2)C(=C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(=C)[C@@]1(C[C@@H](CC2)C(=C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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